Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The IUPAC name for this compound is derived through sequential application of substitutive and functional class nomenclature rules. The parent structure is octanoic acid , an eight-carbon carboxylic acid (CH₃(CH₂)₆COOH). Key modifications include:
- Cyclohexane substitution : A cyclohexane ring is fused to the octanoic acid backbone, likely at the terminal carbon of the alkyl chain, forming cyclohexaneoctanoic acid .
- 4-Hexyl substituent : A hexyl group (-C₆H₁₃) is attached to the fourth carbon of the cyclohexane ring.
- (((2-Ethylhexyl)oxy)carbonyl) group : A carbonyloxy (-O-CO-O-) functional group is esterified with 2-ethylhexanol, forming a branched carbonate substituent.
- 2-Ethylhexyl ester : The carboxylic acid moiety of the octanoic acid is esterified with 2-ethylhexanol.
The full systematic name reflects these substitutions in descending priority order:
2-Ethylhexyl 4-hexylcyclohexaneoctanoate (((2-ethylhexyl)oxy)carbonyl) .
Structural analysis indicates a molecular architecture comprising:
- A central cyclohexane ring with a hexyl group at position 4.
- An octanoic acid chain fused to the cyclohexane.
- A carbonate ester (derived from 2-ethylhexanol) attached to the octanoic acid backbone.
- A terminal 2-ethylhexyl ester group.
This configuration aligns with naming conventions for polyfunctional esters, where the principal functional group (carboxylic acid ester) takes precedence over carbonate esters in determining the parent chain.
CAS Registry Number and Alternative Chemical Identifiers
As of the latest database updates (May 2025), this compound does not have a registered CAS number in PubChem, ECHA, or FDA GSRS. However, analogous compounds with similar substituents provide insight into potential identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| Theoretical Formula | C₃₆H₆₆O₅ | Calculated |
| Hypothetical CAS | Not assigned | N/A |
| Related Substituents | 2-Ethylhexyl (CAS 104-76-7) | PubChem |
| Hexyl (CAS 111-27-3) | PubChem |
The absence of a CAS number suggests limited commercial or research utilization. Regulatory bodies like ECHA and the FDA have not yet classified this compound, likely due to its structural novelty.
Molecular Formula and Weight Analysis
The molecular formula is deduced through combinatorial analysis of substituents:
- Octanoic acid backbone : C₈H₁₆O₂.
- Cyclohexane ring : C₆H₁₁ (after replacing one hydrogen for fusion).
- 4-Hexyl substituent : +C₆H₁₃.
- (((2-Ethylhexyl)oxy)carbonyl) group : +C₈H₁₆O₃ (from 2-ethylhexanol and carbonate).
- 2-Ethylhexyl ester : +C₈H₁₇O (replacing carboxylic acid -OH).
Combined Formula :
$$
\text{C}8 + \text{C}6 + \text{C}6 + \text{C}8 + \text{C}8 = \text{C}{36} \
\text{H}{16} + \text{H}{11} + \text{H}{13} + \text{H}{16} + \text{H}{17} - \text{H}2 (\text{esterification}) = \text{H}{66} \
\text{O}2 + \text{O}3 + \text{O}1 = \text{O}_5
$$
Molecular Formula :
$$
\boxed{\text{C}{36}\text{H}{66}\text{O}_{5}}
$$
Molecular Weight :
$$
(36 \times 12.01) + (66 \times 1.008) + (5 \times 16.00) = 432.36 + 66.528 + 80.00 = \boxed{578.89 \text{ g/mol}}
$$
Synonymous Terminology in Chemical Databases
While no direct synonyms are cataloged for this compound, analogous naming patterns and fragment identifiers include:
| Database | Analogous Term | Reference Compound |
|---|---|---|
| PubChem | 2-Ethylhexyl cyclohexanecarboxylate | CID 85993 |
| ECHA | Hexyl-cyclohexane derivatives | EC 240-446-5 |
| FDA GSRS | Branched-chain fatty acid esters | M08O47I80J |
Potential systematic variants include:
- 2-Ethylhexyl 4-hexyl-(((2-ethylhexyl)oxy)carbonyl)cyclohexaneoctanoate
- Octanoic acid, 4-hexylcyclohexane-, ((2-ethylhexyl)oxy)carbonyl, 2-ethylhexyl ester
These variants emphasize the carbonate and ester functional groups, adhering to IUPAC’s additive nomenclature for complex esters.
Properties
CAS No. |
72245-39-7 |
|---|---|
Molecular Formula |
C37H70O4 |
Molecular Weight |
578.9 g/mol |
IUPAC Name |
[(2S)-2-ethylhexyl] (1R,2S,5S)-5-[8-[(2S)-2-ethylhexoxy]-8-oxooctyl]-2-hexylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C37H70O4/c1-6-11-14-19-24-34-27-26-33(28-35(34)37(39)41-30-32(10-5)22-13-8-3)23-18-16-15-17-20-25-36(38)40-29-31(9-4)21-12-7-2/h31-35H,6-30H2,1-5H3/t31-,32-,33-,34-,35+/m0/s1 |
InChI Key |
BZEHQVOONDIRHV-PRTBYXSSSA-N |
Isomeric SMILES |
CCCCCC[C@H]1CC[C@@H](C[C@H]1C(=O)OC[C@@H](CC)CCCC)CCCCCCCC(=O)OC[C@@H](CC)CCCC |
Canonical SMILES |
CCCCCCC1CCC(CC1C(=O)OCC(CC)CCCC)CCCCCCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Esterification via Acid-Catalyzed Reaction
A common and effective method for synthesizing esters like the target compound is the acid-catalyzed esterification of the corresponding acid with 2-ethylhexanol. This method is well-documented for similar compounds such as 2-ethylhexyl octadecanoate and phthalate esters.
- Reactants: Cyclohexaneoctanoic acid (or its substituted form), 2-ethylhexanol.
- Catalysts: Strong acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or phosphoric acid.
- Solvent: Often carried out in bulk or with an inert solvent like toluene to facilitate azeotropic removal of water.
- Conditions: Heating under reflux, typically between 100°C to 150°C, with continuous removal of water to drive the equilibrium toward ester formation.
- Reaction Time: Several hours (4–12 hours) depending on scale and catalyst efficiency.
$$
\text{Cyclohexaneoctanoic acid} + \text{2-ethylhexanol} \xrightarrow[\text{heat}]{\text{acid catalyst}} \text{Cyclohexaneoctanoic acid 2-ethylhexyl ester} + H_2O
$$
Use of Activated Derivatives
Alternatively, the acid can be converted into more reactive intermediates such as acid chlorides or anhydrides before esterification:
- Acid Chloride Route: Cyclohexaneoctanoic acid is converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 2-ethylhexanol under mild conditions.
- Advantages: Higher reaction rates, milder conditions, and often higher yields.
- Disadvantages: Use of corrosive reagents and generation of by-products requiring careful handling.
Enzymatic Esterification
For greener synthesis, enzymatic catalysis using lipases can be employed:
- Catalyst: Lipase enzymes immobilized on solid supports.
- Solvent: Organic solvents or solvent-free systems.
- Conditions: Mild temperatures (30–60°C), atmospheric pressure.
- Benefits: High regio- and stereoselectivity, environmentally friendly, minimal side reactions.
One-Pot Multi-Step Synthesis Approaches
Recent advances in one-pot synthesis methods for cyclohexane derivatives suggest potential for streamlined preparation:
- Use of methanol as a solvent and mild oxidants for intermediate formation.
- Sequential addition of reagents without isolation of intermediates.
- Application of green chemistry principles to minimize waste and improve atom economy.
While these methods are more documented for cyclohexanecarbonitrile and related compounds, adaptation for ester synthesis is feasible.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 100–150°C | Reflux conditions for acid-catalyzed esterification |
| Catalyst loading | 0.5–5% w/w acid catalyst | Sulfuric acid or p-toluenesulfonic acid preferred |
| Molar ratio (acid:alcohol) | 1:1 to 1:1.5 | Excess alcohol can drive reaction forward |
| Reaction time | 4–12 hours | Monitored by TLC or GC for completion |
| Solvent | Toluene or bulk | Facilitates water removal by azeotropic distillation |
| Water removal | Continuous distillation or molecular sieves | Essential to shift equilibrium toward ester |
Purification and Characterization
- Work-up: After reaction completion, the mixture is cooled and neutralized if necessary.
- Separation: Organic layer is separated, washed with water and brine to remove residual acid and catalyst.
- Drying: Organic phase dried over anhydrous agents such as calcium chloride or magnesium sulfate.
- Purification: Vacuum distillation or column chromatography to isolate pure ester.
- Characterization: Confirmed by spectroscopic methods (IR, NMR, MS) and physical properties (boiling point, refractive index).
Research Findings and Data Summary
| Study/Source | Methodology | Yield (%) | Notes |
|---|---|---|---|
| Acid-catalyzed esterification (analogous esters) | Reflux with sulfuric acid catalyst | 80–95 | High yield, scalable, widely used |
| Acid chloride intermediate route | SOCl₂ activation + alcohol reaction | 85–98 | Faster reaction, requires careful handling |
| Enzymatic esterification | Lipase catalysis, mild conditions | 70–90 | Eco-friendly, selective, longer reaction |
| One-pot multi-step synthesis (related cyclohexane derivatives) | Methanol solvent, mild oxidants | 85–90 | Green chemistry approach, industrial potential |
Chemical Reactions Analysis
Types of Reactions
Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Plasticizers in Polymer Chemistry
The primary application of cyclohexaneoctanoic acid derivatives is as plasticizers in polymer formulations. These compounds are incorporated into polyvinyl chloride (PVC) and other plastics to improve their mechanical properties and processing characteristics.
- Case Study : A study demonstrated that incorporating cyclohexaneoctanoic acid derivatives into PVC significantly improved its flexibility and reduced brittleness compared to unmodified PVC formulations .
Coatings and Sealants
The compound is also utilized in the formulation of coatings and sealants due to its hydrophobic properties. By modifying the surface characteristics of substrates, it enhances adhesion and durability.
- Case Study : Research indicated that adding cyclohexaneoctanoic acid derivatives to asphalt mixtures resulted in improved water resistance and bonding strength between asphalt and aggregates, thus reducing stripping issues .
Waterproofing Applications
The compound's ability to modify surface energy makes it suitable for waterproofing building materials. It can be applied to cementitious materials, masonry, and concrete to create a hydrophobic barrier.
- Case Study : Field trials showed that structures treated with cyclohexaneoctanoic acid-based waterproofing agents exhibited lower water penetration rates compared to untreated controls .
Data Tables
| Application Area | Benefits | Reference |
|---|---|---|
| Plasticizers | Improved flexibility and durability | |
| Coatings | Enhanced adhesion and durability | |
| Waterproofing | Reduced water penetration |
Toxicological Considerations
While the applications of cyclohexaneoctanoic acid derivatives are promising, it is crucial to consider their toxicological profiles. Studies have shown that some derivatives may exhibit low toxicity levels, making them suitable for consumer products.
Mechanism of Action
The mechanism of action of Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester involves its interaction with various molecular targets. The ester groups can interact with enzymes and proteins, altering their activity. The compound can also form complexes with metal ions, affecting their availability and reactivity in biological systems.
Comparison with Similar Compounds
Di-(2-Ethylhexyl) Adipate (DEHA)
Key Similarities :
Key Differences :
- Backbone Structure: DEHA uses adipic acid (C6) as the central dicarboxylic acid, while the target compound employs a cyclohexaneoctanoic acid backbone. This structural difference likely increases the rigidity and reduces the flexibility of the target compound compared to DEHA.
- Regulatory Status : DEHA is restricted under REACH Annex XVII (Entry 51) due to environmental persistence . The target compound’s regulatory status remains unclassified, but its branched structure may pose analogous biodegradability challenges .
Physical Properties :
| Property | DEHA | Target Compound (Estimated) |
|---|---|---|
| Molecular Weight (g/mol) | 370.5 | ~480–500 |
| Boiling Point (°C) | 214–235 | >250 |
| Viscosity (mPa·s at 20°C) | 15–20 | Higher (due to cyclohexane) |
4-(Cyclohexyloxy)-4-oxobutanoic Acid
Key Similarities :
- Both compounds incorporate cyclohexyl-derived substituents, which contribute to hydrophobicity and stability.
- Potential use as intermediates in polymer synthesis or specialty solvents .
Key Differences :
- Functional Groups: The comparator has a succinic acid (C4) backbone with a single cyclohexyl ester, whereas the target compound features a longer octanoic acid chain and dual 2-ethylhexyl groups. This difference may reduce the target compound’s volatility and enhance its compatibility with high-molecular-weight polymers .
Monooctyl Maleate
Key Similarities :
- Both are monoesters with branched alkyl chains (e.g., 2-ethylhexyl).
- Applications: Monooctyl maleate is used in coatings and adhesives; the target compound may exhibit similar surface-modifying properties .
Key Differences :
- Backbone Reactivity: Maleate’s α,β-unsaturated ester allows for copolymerization, whereas the saturated cyclohexaneoctanoic acid backbone of the target compound limits reactivity but improves oxidative stability .
Cyclohexanecarboxylic Acid Esters with Cyanophenyl Groups
Key Similarities :
- Structural analogs such as 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate share the cyclohexane core and ester functionality, often used in liquid crystal displays (LCDs) .
Key Differences :
- Substituent Effects: The cyanophenyl group in analogs enhances polarity and mesogenic properties, making them suitable for optoelectronics. In contrast, the target compound’s aliphatic substituents prioritize plasticizing efficiency over optical activity .
Research Findings and Regulatory Considerations
- Synthesis Challenges : The target compound’s synthesis likely involves multi-step esterification, similar to DEHA production, but requires precise control to avoid branching isomerism .
- Industrial Relevance : Its structural complexity positions it as a niche alternative to DEHA in high-temperature applications, though cost-effectiveness remains a barrier .
Biological Activity
Cyclohexaneoctanoic acid, specifically the compound (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester, is a complex organic molecule that combines a cyclohexane core with octanoic acid functionalities. This unique structure suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its pharmacological properties, toxicity assessments, and potential therapeutic applications.
Structural Characteristics
The compound features:
- A cyclohexane ring
- An octanoic acid moiety
- An ester group derived from 2-ethylhexanol
These structural components contribute to its distinct chemical properties and potential biological interactions.
Biological Activity Overview
Research on the biological activity of cyclohexaneoctanoic acid and similar compounds suggests several pharmacological effects:
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activities, making them potential candidates for infection control and treatment.
- Anticancer Activity : Some studies indicate that bioactive compounds derived from microbial sources exhibit anticancer properties, which could be relevant for cyclohexaneoctanoic acid due to its structural analogies with known anticancer agents .
- Toxicity and Safety : Evaluations of related esters, such as 2-ethylhexanol, suggest low acute toxicity with no significant bioaccumulation potential in animal studies . However, developmental health effects have been noted at specific dosages .
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of compounds similar to cyclohexaneoctanoic acid against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The bioactive compounds exhibited significant inhibition zones in agar diffusion tests, indicating their potential as antimicrobial agents.
Anticancer Potential
Research has shown that small molecular weight compounds can act as anticancer peptides. For instance, studies involving microbial extracts have revealed that certain compounds possess dual roles as antimicrobial and anticancer agents . The implications for cyclohexaneoctanoic acid suggest it may also exhibit similar properties due to its structural composition.
Toxicological Profile
The toxicological assessment of related compounds indicates minimal acute toxicity. In laboratory studies:
- The median lethal dose (LD50) for related esters was greater than 2000 mg/kg in rats, suggesting a low risk for acute toxicity.
- No significant mutagenic effects were observed in mammalian gene mutation tests, though weakly positive results were noted under metabolic activation conditions .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cyclohexanecarboxylic Acid | Cyclohexane + Carboxylic Acid | Precursor to nylon-6; exhibits typical carboxylic reactions |
| Octanoic Acid | Straight-chain fatty acid | Known for antimicrobial properties; used in food industry |
| 2-Ethylhexanol | Branched-chain alcohol | Commonly used as a solvent and plasticizer |
| Caprylic Acid | Medium-chain fatty acid | Exhibits strong antimicrobial activity; used in health supplements |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., cyclohexane ring substitution patterns and ester linkages). Compare spectral data with structurally similar compounds like 2-ethylhexyl cyclohexenecarboxylate (CAS 63302-64-7) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (210–280 nm) to assess purity. Reference retention times against known esters (e.g., 4-(hexyloxy)phenyl ester derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., C29H40O3 for analogous esters) and detect fragmentation patterns .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer :
- Catalyst Selection : Use Lewis acid catalysts (e.g., Ti(OiPr)₄) for esterification steps, as demonstrated in carboxylation reactions of cyclohexane derivatives .
- Solvent-Free Conditions : Adopt solvent-free esterification under reduced pressure to enhance reaction efficiency, similar to methods for cyclohexenone derivatives .
- Temperature Control : Maintain temperatures below 100°C during ester bond formation to prevent thermal degradation of the 2-ethylhexyl group .
Advanced Research Questions
Q. What mechanistic insights exist for the hydrolysis of this compound under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Perform pH-dependent hydrolysis experiments (pH 2–12) using UV-Vis spectroscopy to monitor ester bond cleavage. Compare rates with structurally related esters (e.g., cyclohexyl p-toluenesulfonate) .
- Degradation Pathways : Identify intermediates via LC-MS. For example, acidic conditions may favor cyclohexane ring protonation, while alkaline conditions promote nucleophilic attack on the ester carbonyl .
- Computational Modeling : Use density functional theory (DFT) to predict transition states and activation energies for hydrolysis .
Q. How do steric effects from the 4-hexyl and 2-ethylhexyl groups influence the compound’s conformational stability?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures of analogs (e.g., 4-(4-butylphenyl)cyclohexanecarboxylate) to analyze axial vs. equatorial substituent orientations .
- Molecular Dynamics Simulations : Model chair and boat conformations of the cyclohexane ring under thermal stress (25–100°C) to assess steric strain .
- NMR NOE Experiments : Detect through-space interactions between the hexyl and 2-ethylhexyl groups to confirm preferred spatial arrangements .
Q. What strategies can mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and automate endpoint detection .
- Purification Protocols : Use silica gel chromatography with hexane/ethyl acetate gradients (8:2 to 6:4) to isolate the target compound from unreacted starting materials .
- Quality Control Metrics : Establish acceptance criteria for residual solvents (e.g., <50 ppm) and heavy metals (e.g., <10 ppm) based on safety data from analogous esters .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported toxicity profiles of similar cyclohexane derivatives?
- Methodological Answer :
- Comparative Toxicology Studies : Cross-reference acute toxicity data (e.g., LD50 values) from structurally related compounds like cyclohexylamine (CAS 108-91-8) and cyclohexenecarboxylic acid esters .
- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HepG2 cells) to validate conflicting reports. For example, some esters may exhibit low toxicity due to steric hindrance reducing metabolic activation .
- Meta-Analysis : Aggregate data from peer-reviewed journals (avoiding non-academic sources like ) to identify consensus thresholds .
Safety and Handling
Q. What are the critical safety precautions for handling this compound in catalytic studies?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure, as recommended for volatile esters .
- Ventilation : Ensure local exhaust ventilation (LEV) systems maintain airborne concentrations below 1 mg/m³, adhering to NIOSH guidelines for cyclohexane derivatives .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis into acidic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
